7-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one
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Overview
Description
7-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one is a heterocyclic compound that features a fused oxazole and pyrimidine ring system. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chlorinated pyrimidine derivative with an oxazole precursor in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
7-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: Further cyclization reactions can lead to the formation of more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation could produce an oxazole-pyrimidine oxide .
Scientific Research Applications
7-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with DNA synthesis in microbial cells, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Thiazoles: Found in drugs for treating allergies, hypertension, and bacterial infections.
1,2,4-triazolopyrimidines: Exhibiting antitumor, antimalarial, and antimicrobial activities.
Uniqueness
7-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying various biological processes .
Properties
CAS No. |
2680539-01-7 |
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Molecular Formula |
C5H2ClN3O2 |
Molecular Weight |
171.54 g/mol |
IUPAC Name |
7-chloro-3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one |
InChI |
InChI=1S/C5H2ClN3O2/c6-3-2-4(8-1-7-3)9-5(10)11-2/h1H,(H,7,8,9,10) |
InChI Key |
NAPVNGBFVAMJRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)OC(=O)N2 |
Purity |
95 |
Origin of Product |
United States |
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